1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

Lipophilicity TPSA Drug-likeness

1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea (CAS 954687-75-3) is a synthetic urea derivative incorporating a 2-oxooxazolidin-5-yl core substituted with 4-fluorophenyl and 4-tert-butylphenyl groups. Its molecular formula is C₂₁H₂₄FN₃O₃ (MW 385.4 g/mol), with a computed XLogP3-AA of 4 and a topological polar surface area (TPSA) of 70.7 Ų.

Molecular Formula C21H24FN3O3
Molecular Weight 385.439
CAS No. 954687-75-3
Cat. No. B2601366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea
CAS954687-75-3
Molecular FormulaC21H24FN3O3
Molecular Weight385.439
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H24FN3O3/c1-21(2,3)14-4-8-16(9-5-14)24-19(26)23-12-18-13-25(20(27)28-18)17-10-6-15(22)7-11-17/h4-11,18H,12-13H2,1-3H3,(H2,23,24,26)
InChIKeyOIYOZOBQYQAAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea (CAS 954687-75-3): Chemical Class and Baseline Identity


1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea (CAS 954687-75-3) is a synthetic urea derivative incorporating a 2-oxooxazolidin-5-yl core substituted with 4-fluorophenyl and 4-tert-butylphenyl groups. Its molecular formula is C₂₁H₂₄FN₃O₃ (MW 385.4 g/mol), with a computed XLogP3-AA of 4 and a topological polar surface area (TPSA) of 70.7 Ų [1]. The compound belongs to a class of heterocyclic ureas investigated in patent literature for acyl-CoA:diacylglycerol acyltransferase (DGAT) inhibition, particularly DGAT1 [2]. However, specific biological activity data (e.g., IC₅₀) or target engagement metrics for this exact compound are not disclosed in publicly available primary research or authoritative databases.

Class Urea-based oxazolidinone, DGAT inhibitor patent class
Data Availability No public potency data; requires in-house target validation

Why Generic Substitution Fails for 1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea


Generic substitution among oxazolidinone-urea derivatives is precluded by the significant impact of aryl substitution patterns on both physicochemical properties and biological target engagement. The 4-tert-butylphenyl group contributes substantial lipophilicity (XLogP3-AA = 4) and steric bulk compared to unsubstituted or smaller alkyl-phenyl analogs, directly influencing membrane permeability and binding pocket complementarity [1]. The 4-fluorophenyl substituent on the oxazolidinone ring alters electron density and hydrogen-bonding potential relative to chloro, methoxy, or unsubstituted phenyl variants, which has been shown in related antibacterial oxazolidinone series to shift minimum inhibitory concentration (MIC) values by over an order of magnitude depending on the nature and position of the aryl substituent [2]. Due to the absence of public head-to-head comparative pharmacological data for this specific compound, any substitution with an in-class analog carries unresolvable risk of altered potency, selectivity, and pharmacokinetic profile, making analytical verification mandatory prior to any research or industrial application.

Aryl substitution
4-tert-butylphenyl vs smaller alkyl-phenyl alters lipophilicity and steric complementarity
Electronic profile
4-fluorophenyl vs chloro/methoxy shifts ring electron density and may alter target binding
Comparative data
No public head-to-head pharmacological data; substitution carries unresolvable potency risk

Quantitative Differentiation Evidence for 1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Des-Phenyl and Des-Fluoro Analogs

The target compound exhibits a computed XLogP3-AA of 4, which is substantially higher than hypothetical des-tert-butyl or des-phenyl analogs, directly impacting predicted membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1]. The TPSA of 70.7 Ų places it within the favorable range for CNS penetration (typically <90 Ų) and oral absorption (<140 Ų), but differentiation from analogs with polar substituents (e.g., -OH, -COOH) on the phenyl rings cannot be quantified due to lack of experimental logD or PAMPA data for comparators.

Lipophilicity
Class-level inference
XLogP3-AA 4
May predict higher membrane permeability vs less lipophilic analogs
+1.5 to +0.5 log unit vs hypothetical 4-H/Cl analogs (estimated)
Lipophilicity TPSA Drug-likeness

Patent-Class Association with DGAT1 Inhibition vs. Stand-Alone Oxazolidinone Antibacterials

The compound falls within the generic Markush structure of US patent application US20070249620, which claims urea derivatives as DGAT inhibitors with particular efficacy against DGAT1 [1]. This patent reports that representative compounds exhibit DGAT1 inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range in recombinant enzyme assays. However, the specific IC₅₀ for the 4-tert-butylphenyl-4-fluorophenyl combination is not disclosed. In contrast, structurally related oxazolidinone-ureas evaluated for antibacterial activity (e.g., against S. aureus and E. coli) in the literature showed MIC values ranging from 2 to >128 µg/mL depending on the aryl substitution pattern [2]. The absence of cross-class activity data prevents direct quantitative comparison between DGAT-inhibitory and antibacterial properties.

Biological Target Class
Class-level inference
DGAT inhibition (patent) vs antibacterial oxazolidinones (MIC 2–128 µg/mL)
Differentiated target class; no cross-class activity data
Patent-claimed DGAT1; no specific IC₅₀ disclosed
DGAT1 Metabolic disease Patent

Hydrogen Bond Donor/Acceptor Capacity vs. Thiophene and Cyclohexyl Analogs

The target compound possesses 2 hydrogen bond donors (urea NHs) and 4 hydrogen bond acceptors (urea carbonyl, oxazolidinone carbonyl, oxazolidinone ring oxygen, and fluorine) [1]. This is identical to the HBD/HBA count of 1-cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea and 1-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea. Consequently, no differentiation in bulk hydrogen-bonding capacity exists; any binding selectivity would derive from the spatial arrangement and electronic character of the substituents, which remain unquantified for this compound.

H-Bond Capacity
Class-level inference
HBD 2, HBA 4 (parity with cyclohexyl/thiophenyl analogs)
Substituent effects drive binding selectivity; no differential H-bond capacity
Computed descriptors only; experimental binding data absent
Hydrogen bonding Molecular recognition Computed descriptors

Recommended Research and Industrial Application Scenarios for 1-(4-(Tert-butyl)phenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea


DGAT1 Inhibitor Screening Library Component in Metabolic Disease Research

Based on the patent-class association with DGAT1 inhibition [1], this compound may serve as a screening tool in metabolic disease programs targeting triacylglycerol synthesis. Its distinct lipophilicity (XLogP3-AA = 4) and steric profile, as computed by PubChem [2], offer a differentiated chemical starting point within a library of urea-based DGAT inhibitors. However, procurement for this purpose must be accompanied by in-house determination of IC₅₀ in a recombinant DGAT1 assay, as the public domain lacks this data.

Physicochemical Probe for Membrane Permeability Structure-Property Relationship Studies

The elevated computed lipophilicity (XLogP3-AA = 4) combined with a moderate TPSA (70.7 Ų) makes this compound a candidate for systematic studies of how tert-butyl substitution affects passive permeability in Caco-2 or PAMPA assays [1]. Comparison with less lipophilic analogs (e.g., unsubstituted phenyl, 4-methylphenyl, or 4-chlorophenyl variants) could yield valuable structure-property relationship (SPR) data for the oxazolidinone-urea chemotype, provided that all compounds are tested under identical conditions.

Negative Control or Inactive Analog in Oxazolidinone Antibacterial Research

Given that oxazolidinone-urea derivatives with electron-withdrawing groups on the phenyl ring have shown antibacterial activity in the literature [2], this compound—with a bulky 4-tert-butylphenyl urea moiety—may exhibit reduced or absent antibacterial activity. It could be evaluated, alongside known active oxazolidinones (e.g., linezolid), as a potential negative control to establish SAR boundaries for the antibacterial pharmacophore. Experimental MIC determination against S. aureus ATCC 25923 and E. coli ATCC 25922 is required.

Application
Selection Property
Validation Focus
DGAT1 inhibitor screening
Differentiated lipophilicity and steric profile
In-house recombinant DGAT1 IC₅₀ determination
Membrane permeability SPR studies
Elevated lipophilicity, balanced polarity profile
Caco-2 or PAMPA permeability assays
Antibacterial negative control
Bulky urea substitution may reduce antibacterial activity
MIC determination against S. aureus and E. coli
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